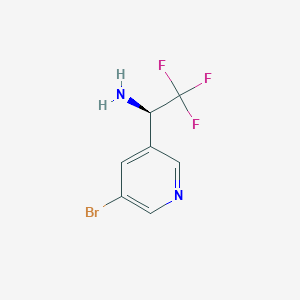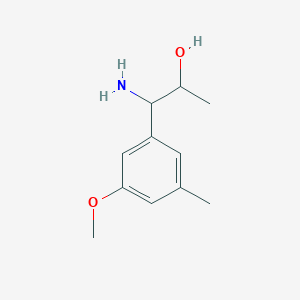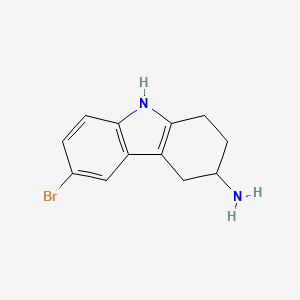
3-Isothiocyanato-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-6-phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with an isothiocyanate group at the third position and a phenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-6-phenylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-amino-6-phenylpyridazine with thiophosgene or its derivatives. This reaction typically requires an inert atmosphere and is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction is performed under moderate heating (around 40°C) and uses benign solvents like γ-butyrolactone .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance safety, given the toxic nature of some reagents like thiophosgene. The use of safer alternatives and greener solvents is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Isothiocyanato-6-phenylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other reactive species to form more complex heterocyclic structures.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the pyridazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically in an organic solvent such as acetonitrile or dichloromethane.
Cycloaddition: Dienes or other reactive species, often in the presence of a catalyst like a Lewis acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Resulting from cycloaddition reactions.
Phenolic Derivatives: From oxidation of the phenyl group.
Aplicaciones Científicas De Investigación
3-Isothiocyanato-6-phenylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Bioconjugation: Due to its reactive isothiocyanate group, it is used in bioconjugation techniques to label proteins or other biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 3-isothiocyanato-6-phenylpyridazine involves its ability to react with nucleophiles, such as amino groups in proteins or other biomolecules. This reactivity allows it to form covalent bonds with these targets, potentially altering their function or activity. The compound’s effects are mediated through the formation of thiourea linkages, which can influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the pyridazine ring.
Sulforaphane: An isothiocyanate found in cruciferous vegetables, known for its anticancer properties.
Phenethyl Isothiocyanate: Another naturally occurring isothiocyanate with similar biological activities.
Uniqueness
3-Isothiocyanato-6-phenylpyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7N3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
3-isothiocyanato-6-phenylpyridazine |
InChI |
InChI=1S/C11H7N3S/c15-8-12-11-7-6-10(13-14-11)9-4-2-1-3-5-9/h1-7H |
Clave InChI |
YQCXTUQBIQFUPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)

![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)

![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
